molecular formula C₂₂H₂₀FN₃O₅ B1153815 rac-Deacetamide Linezolid Phthalimide

rac-Deacetamide Linezolid Phthalimide

Cat. No.: B1153815
M. Wt: 425.41
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Deacetamide Linezolid Phthalimide (CAS 168828-89-5) is a key intermediate in the synthesis of linezolid, a synthetic oxazolidinone-class antibiotic used to treat Gram-positive bacterial infections. Structurally, it features a phthalimide group attached to a modified oxazolidinone scaffold. Its molecular formula is C₂₁H₂₂FN₃O₄, with a molecular weight of 399.42 g/mol . The "rac-" designation indicates the racemic mixture of its (R)- and (S)-enantiomers. This compound is critical in pharmaceutical manufacturing for impurity profiling and quality control, ensuring compliance with regulatory standards such as those set by the FDA and pharmacopoeias .

Properties

Molecular Formula

C₂₂H₂₀FN₃O₅

Molecular Weight

425.41

Synonyms

N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide;  2-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione;  2-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-

Origin of Product

United States

Comparison with Similar Compounds

Below is a systematic comparison of rac-Deacetamide Linezolid Phthalimide with structurally or functionally related compounds, including linezolid derivatives, phthalimide-based analogs, and prodrugs.

Structural and Functional Analogues of Linezolid
Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Applications References
This compound 168828-89-5 C₂₁H₂₂FN₃O₄ 399.42 Linezolid intermediate; impurity profiling reference standard.
(R)-Linezolid Desacetamide Descarbonyl Phthalimide 874340-08-6 C₂₁H₂₂FN₃O₄ 399.42 Enantiopure impurity standard for regulatory testing.
Linezolid Diphthalimide Methyl Carbamate Dimer - C₃₆H₃₅FN₄O₁₁ 718.68 Dimeric impurity formed during synthesis; monitored in quality control.
Linezolid (Parent Drug) 165800-03-3 C₁₆H₂₀FN₃O₄ 337.35 Antibiotic targeting Gram-positive bacteria; inhibits bacterial protein synthesis.

Key Observations :

  • This compound and its (R)-isomer share identical molecular formulas but differ in stereochemical configuration, impacting their roles in impurity analysis .
  • Linezolid diphthalimide derivatives (e.g., dimers) are structurally bulkier and serve as critical markers for synthetic process validation .
Phthalimide Derivatives with Antimicrobial Activity
Compound Name Structure/Modification Biological Activity Key Findings References
Hydrazonoethyl-phenylisoindoline-1,3-dione 12 Hydrazone-linked phthalimide Broad-spectrum antimicrobial Most active against Gram-positive bacteria and fungi. Non-cytotoxic.
2-Hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Piperazinyl-propyl side chain Plasma protein binding (BSA, AAG) Forms stable complexes with serum proteins; potential analgesic/anti-inflammatory applications.
This compound Oxazolidinone-phthalimide hybrid N/A (Intermediate) No direct antimicrobial activity reported; used solely in synthesis and impurity control.

Key Observations :

  • Unlike antimicrobial phthalimide derivatives (e.g., compound 12), this compound lacks intrinsic therapeutic activity and is exclusively a synthetic intermediate .
  • Phthalimides with piperazinyl or hydrazone moieties exhibit enhanced pharmacological properties (e.g., protein binding, antimicrobial action), whereas this compound’s utility is confined to chemical synthesis .
Stability and Prodrug Comparisons
Compound Name Stability Profile Functional Role Key Data References
Linezolid-Thiopropionoic Acid Ethyl Ester Prodrug Rapid conversion to linezolid in vivo Prodrug Enhances apical-to-basolateral drug delivery by 8x in vitro.
Phthalimide-Based Sulfenamides (e.g., compounds 17–18) pH-dependent degradation (half-life: <1 day at pH 4) Prodrug candidates Limited stability in acidic conditions; prone to N-S bond cleavage.
This compound Stable under synthetic conditions Intermediate No degradation reported; critical for linezolid purity assessment.

Key Observations :

  • Prodrugs like linezolid-thiopropionoic acid ester improve bioavailability but require rapid conversion to the active drug .
  • This compound’s stability contrasts with labile phthalimide-based sulfenamides, underscoring its suitability as a synthetic intermediate .
Pharmacological and Regulatory Roles
Compound Name Pharmacological Role Regulatory Significance References
This compound Synthetic intermediate Impurity threshold: ≤0.1% in linezolid API per ICH guidelines.
(R)-Linezolid Desacetamide Descarbonyl Phthalimide Chiral impurity Requires enantioselective analysis during ANDA filings.
Hydrazonoethyl-phenylisoindoline-1,3-dione 12 Antimicrobial lead Preclinical candidate; no cytotoxicity.

Key Observations :

  • This compound’s regulatory importance lies in its classification as a "specified impurity," necessitating stringent analytical controls .

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